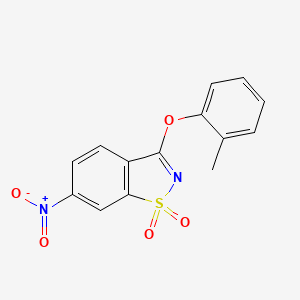
3-(2-Methylphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-METHYLPHENOXY)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzisothiazole core substituted with a methylphenoxy group and a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPHENOXY)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-METHYLPHENOXY)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2-METHYLPHENOXY)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-METHYLPHENOXY)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biochemical processes. For instance, it may inhibit the activity of certain kinases or interfere with signal transduction pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-METHYLPHENOXYACETIC ACID: Shares the methylphenoxy group but lacks the benzisothiazole core and nitro group.
6-NITROBENZISOTHIAZOLE: Contains the benzisothiazole core and nitro group but lacks the methylphenoxy group.
Uniqueness
3-(2-METHYLPHENOXY)-6-NITRO-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE is unique due to its combined structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H10N2O5S |
|---|---|
Molecular Weight |
318.31 g/mol |
IUPAC Name |
3-(2-methylphenoxy)-6-nitro-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C14H10N2O5S/c1-9-4-2-3-5-12(9)21-14-11-7-6-10(16(17)18)8-13(11)22(19,20)15-14/h2-8H,1H3 |
InChI Key |
SRVMWUBIJONYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706473.png)
![Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate](/img/structure/B11706486.png)
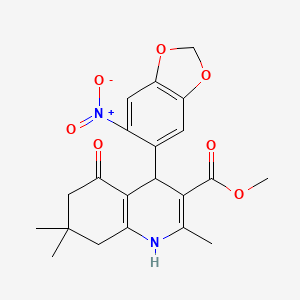
![(5E)-5-[(2-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706501.png)
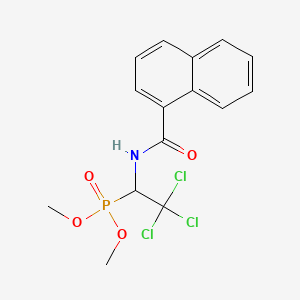
![N-{2,2,2-Trichloro-1-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thioureido]-ethyl}-propionamide](/img/structure/B11706510.png)
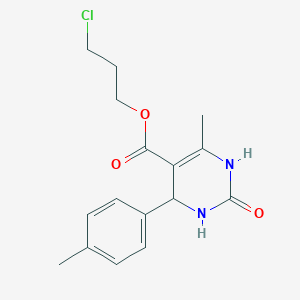
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706512.png)
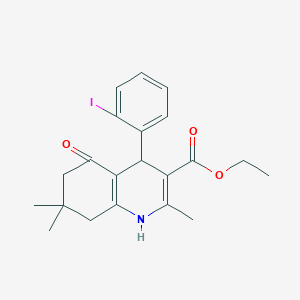
![N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11706523.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)

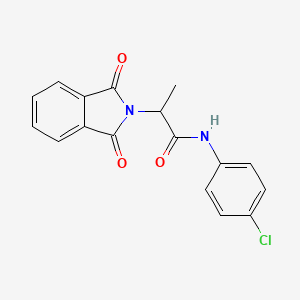
![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)
